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molecular formula C7H7ClO3S B8520374 4-((Chloromethyl)sulfonyl)phenol

4-((Chloromethyl)sulfonyl)phenol

Cat. No. B8520374
M. Wt: 206.65 g/mol
InChI Key: VAWDBQGXASBCNW-UHFFFAOYSA-N
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Patent
US04013794

Procedure details

150 g (about 1.1 moles) of sulfuryl chloride were added dropwise, at 20° to 25° C, to a mixture of 140 g (1 mole) of 4-methylmercaptophenol, 880 g of ethylene chloride, 0.5 ml of concentrated sulfuric acid and 112 g (1.1 moles) of acetic anhydride. The mixture was stirred for a further hour at 40° to 45° C and a vigorous stream of air was then blown through the reaction solution for 10 minutes. After adding 0.5 g of sodium molybdate, 145 g of 50% strength hydrogen peroxide were added dropwise at 50° C. When the reaction had subsided, the batch was stirred for a further hour at 60° to 65° C; the excess peroxide was then destroyed with about 7 ml of 40% strength sodium bisulfite solution. Thereafter, a solution of 160 g (4 moles) of sodium hydroxide in 400 ml of water was added to the reaction mixture, which was kept below 50° C. The reaction of the mixture was then allowed to finish without cooling. The mixture was stirred for a further hour at 55° to 60° C and then cooled to 0° C, and the sodium phenolate which had precipitated was filtered off. It was dissolved in about 500 ml of water and aqueous hydrochloric acid was added until the mixture reacted strongly acid. After crystallization the product was filtered off and 167 g (81% of theory) of 4-chloromethylsulfonylphenol were obtained in the form of a colorless powder of melting point 110° C. ##STR33##
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
880 g
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[CH3:6][S:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.S(=O)(=O)(O)O.C(OC(=O)C)(=O)C.OO.[OH-:29].[Na+].[OH2:31]>[O-][Mo]([O-])(=O)=O.[Na+].[Na+].C(Cl)CCl>[Cl:4][CH2:6][S:7]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)(=[O:31])=[O:29] |f:5.6,8.9.10|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
140 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
112 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
880 g
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[O-][Mo](=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further hour at 40° to 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise at 50° C
STIRRING
Type
STIRRING
Details
the batch was stirred for a further hour at 60° to 65° C
CUSTOM
Type
CUSTOM
Details
the excess peroxide was then destroyed with about 7 ml of 40% strength sodium bisulfite solution
CUSTOM
Type
CUSTOM
Details
was kept below 50° C
CUSTOM
Type
CUSTOM
Details
The reaction of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further hour at 55° to 60° C
CUSTOM
Type
CUSTOM
Details
the sodium phenolate which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved in about 500 ml of water
ADDITION
Type
ADDITION
Details
aqueous hydrochloric acid was added until the mixture
CUSTOM
Type
CUSTOM
Details
reacted strongly acid
CUSTOM
Type
CUSTOM
Details
After crystallization the product
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCS(=O)(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 167 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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